1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole
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Overview
Description
1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 3,5-dimethylphenyl group attached to a hexyl chain, which is further connected to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole typically involves the following steps:
Formation of the 3,5-Dimethylphenylhexyl Intermediate: This step involves the alkylation of 3,5-dimethylphenyl with a hexyl halide under basic conditions.
Cyclization to Form the Imidazole Ring: The intermediate is then subjected to cyclization with formamide or other suitable reagents to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
1-[2-(3,5-Dimethylphenyl)ethyl]-1H-imidazole: Similar structure but with an ethyl chain instead of a hexyl chain.
1-[2-(3,5-Dimethylphenyl)propyl]-1H-imidazole: Similar structure but with a propyl chain instead of a hexyl chain.
Uniqueness
1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole is unique due to its specific hexyl chain, which can influence its chemical properties and biological activities. The length and structure of the alkyl chain can affect the compound’s solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
61055-79-6 |
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Molecular Formula |
C17H24N2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-[2-(3,5-dimethylphenyl)hexyl]imidazole |
InChI |
InChI=1S/C17H24N2/c1-4-5-6-16(12-19-8-7-18-13-19)17-10-14(2)9-15(3)11-17/h7-11,13,16H,4-6,12H2,1-3H3 |
InChI Key |
UBDVCRWPMYNVQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=CN=C1)C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
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